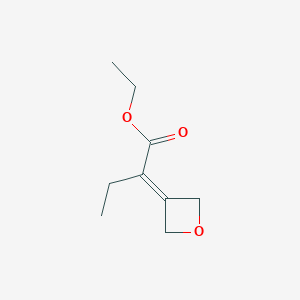
Ethyl 2-(oxetan-3-ylidene)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(oxetan-3-ylidene)butanoate: is a chemical compound with the molecular formula C9H14O3 . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether.
Mechanism of Action
Mode of Action
. This suggests that Ethyl 2-(oxetan-3-ylidene)butanoate may interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Oxetanes are known to be involved in various biochemical processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Biochemical Analysis
Biochemical Properties
The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available literature detailing the effects of this compound on various types of cells and cellular processes .
Molecular Mechanism
There is no available literature providing a thorough explanation of the mechanism of action of this product .
Temporal Effects in Laboratory Settings
There is no available literature discussing the changes in the effects of this product over time in laboratory settings .
Dosage Effects in Animal Models
There is no available literature describing how the effects of Ethyl 2-(oxetan-3-ylidene)butanoate vary with different dosages in animal models .
Metabolic Pathways
There is no available literature describing the metabolic pathways that this product is involved in .
Transport and Distribution
There is no available literature describing how this product is transported and distributed within cells and tissues .
Subcellular Localization
There is no available literature describing the subcellular localization of this product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(oxetan-3-ylidene)butanoate typically involves the formation of the oxetane ring followed by esterification. One common method is the Horner–Wadsworth–Emmons reaction to form the oxetane ring, followed by esterification with ethanol under acidic conditions . The reaction conditions often require a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like THF (tetrahydrofuran) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes rigorous purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(oxetan-3-ylidene)butanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
Ethyl 2-(oxetan-3-ylidene)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-(oxetan-3-ylidene)butanoate can be compared with other oxetane-containing compounds such as:
- Methyl 2-(oxetan-3-ylidene)acetate
- Ethyl 2-(azetidin-3-ylidene)butanoate
Uniqueness:
Properties
IUPAC Name |
ethyl 2-(oxetan-3-ylidene)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIGQBFCWJMCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1COC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2754441.png)
![N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2754442.png)
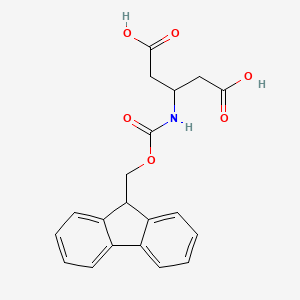
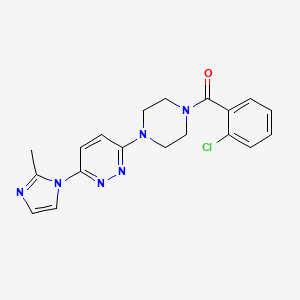
![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)
![[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2754449.png)
![N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2754450.png)
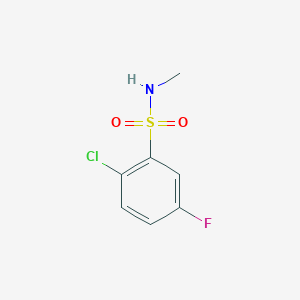
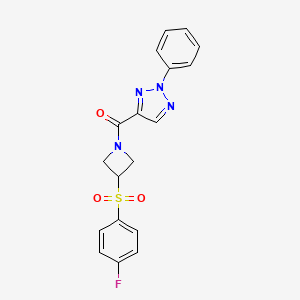
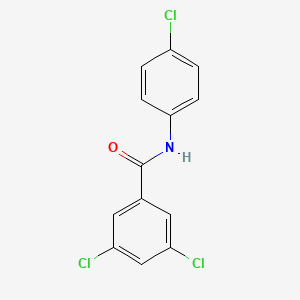
![3-Cyclopropyl-1-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2754457.png)
![Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B2754459.png)
